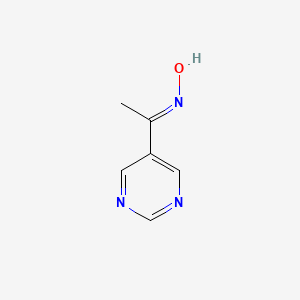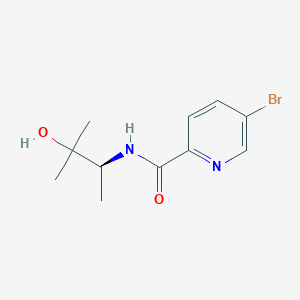
N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the 1,3,4-thiadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents such as triethylamine and ethanol can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties and is used in the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, its strong aromaticity and the presence of the =N-C-S- moiety allow it to interact with biomolecules like DNA and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Thiadiazole-2,5-diamine
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2,5-Diamino-1,3,4-thiadiazole
Uniqueness
N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atoms enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C5H10N4S |
|---|---|
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
2-N-ethyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C5H10N4S/c1-3-9(2)5-8-7-4(6)10-5/h3H2,1-2H3,(H2,6,7) |
Clé InChI |
OETHHKYIMFTDAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)


